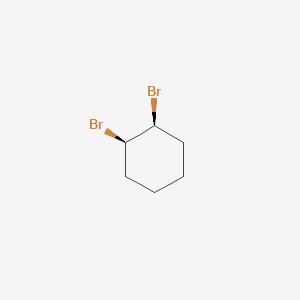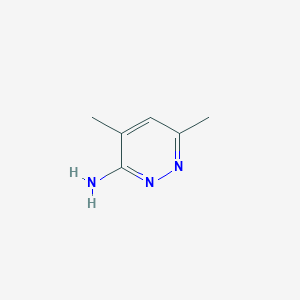
Methyl, iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl, iodo- is a chemical compound that is widely used in scientific research. It is a halogenated organic compound that is commonly used as a reagent in organic synthesis. The compound is also used in various biochemical and physiological studies due to its unique properties. In
Mechanism of Action
Methyl, iodo- acts as a radiolabel in various biochemical and physiological studies. It is taken up by living organisms and incorporated into various molecules. The compound is also used as a reagent in organic synthesis to introduce iodine atoms into organic molecules. The mechanism of action of methyl, iodo- involves the interaction between iodine atoms and other molecules.
Biochemical and Physiological Effects
Methyl, iodo- has various biochemical and physiological effects. It is taken up by living organisms and incorporated into various molecules. The compound is also used as a radiolabel to study the uptake and metabolism of iodine in living organisms. Methyl, iodo- is also used as a tracer to study the distribution and metabolism of iodine in the body.
Advantages and Limitations for Lab Experiments
Methyl, iodo- has several advantages and limitations for lab experiments. One of the major advantages is its ability to introduce iodine atoms into organic molecules. This makes it a valuable reagent in organic synthesis. The compound is also a useful radiolabel and tracer in various biochemical and physiological studies. However, one of the major limitations of methyl, iodo- is its radioactivity, which can pose a risk to researchers working with the compound.
Future Directions
There are several future directions for the use of methyl, iodo-. One of the major areas of research is the development of new synthesis methods for the compound. Another area of research is the development of new applications for the compound in biochemical and physiological studies. The use of methyl, iodo- in radiolabeling and tracing studies is also an area of active research. Finally, the development of new compounds that can replace methyl, iodo- in lab experiments is also an area of research.
Conclusion
Methyl, iodo- is a valuable compound in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and as a radiolabel and tracer in various biochemical and physiological studies. The compound has several advantages and limitations for lab experiments. Future research in the area of methyl, iodo- will focus on the development of new synthesis methods, new applications in biochemical and physiological studies, and the development of new compounds that can replace methyl, iodo- in lab experiments.
Synthesis Methods
Methyl, iodo- can be synthesized through various methods. One of the most common methods is the reaction between methyl alcohol and iodine in the presence of hydrochloric acid. The reaction produces methyl, iodo- along with hydrogen chloride gas. Another method involves the reaction between methyl iodide and silver iodide in the presence of sodium hydroxide. The reaction produces methyl, iodo- along with silver oxide.
Scientific Research Applications
Methyl, iodo- is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce iodine atoms into organic molecules. The compound is also used in various biochemical and physiological studies. It is used as a radiolabel to study the uptake and metabolism of iodine in living organisms. Methyl, iodo- is also used as a tracer to study the distribution and metabolism of iodine in the body.
properties
CAS RN |
16519-98-5 |
|---|---|
Molecular Formula |
CH2I |
Molecular Weight |
140.931 g/mol |
InChI |
InChI=1S/CH2I/c1-2/h1H2 |
InChI Key |
KPJPHPFMCOKUMW-UHFFFAOYSA-N |
SMILES |
[CH2]I |
Canonical SMILES |
[CH2]I |
Other CAS RN |
16519-98-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
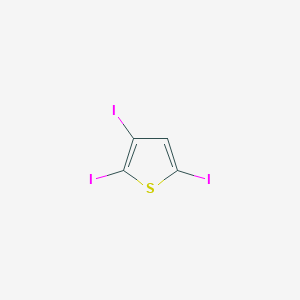
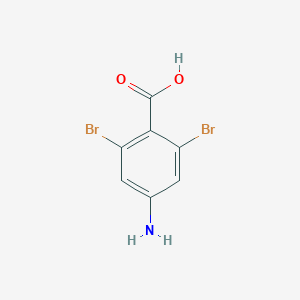
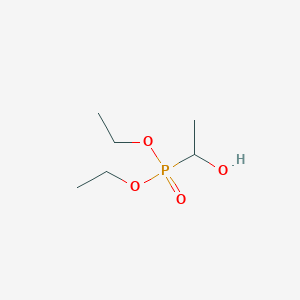

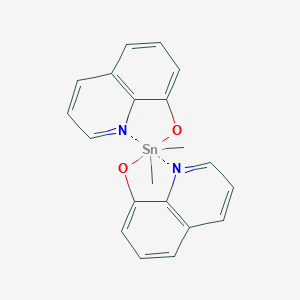
![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
